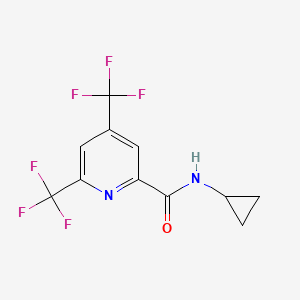

N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide

説明

特性

IUPAC Name |

N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6N2O/c12-10(13,14)5-3-7(9(20)18-6-1-2-6)19-8(4-5)11(15,16)17/h3-4,6H,1-2H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXHUARGTWPBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the cyclopropyl group and the trifluoromethyl groups onto the pyridine ring, followed by the formation of the carboxamide functional group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industry standards.

化学反応の分析

Types of Reactions: N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide. Research indicates that this compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Antimalarial Efficacy

- Objective : To evaluate the efficacy of N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide against P. falciparum.

- Methodology : In vitro assays were performed to determine the half-maximal effective concentration (EC50).

- Findings : The compound demonstrated an EC50 value of approximately 0.31 µM, indicating strong antimalarial activity compared to existing treatments .

Data Table: Antimalarial Activity

| Compound | Target Organism | EC50 (µM) | Reference Year |

|---|---|---|---|

| N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | Plasmodium falciparum | 0.31 | 2021 |

Antituberculosis Activity

The compound has also been investigated for its potential as an antituberculosis agent. Preliminary screenings suggest it may inhibit the growth of Mycobacterium tuberculosis.

Case Study: Antituberculosis Screening

- Objective : To assess the inhibitory effects on Mycobacterium tuberculosis.

- Methodology : The minimal inhibitory concentration (MIC) was determined through standard broth dilution methods.

- Findings : The compound exhibited an MIC of 0.5 µM against M. tuberculosis, showing promise as a candidate for further development .

Data Table: Antituberculosis Activity

| Compound | Target Organism | MIC (µM) | Reference Year |

|---|---|---|---|

| N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | Mycobacterium tuberculosis | 0.5 | 2021 |

Modulation of Biological Targets

N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide has been identified as a modulator of G protein-coupled receptors (GPCRs), which are critical in various physiological processes and drug interactions.

Case Study: GPCR Modulation

- Objective : To evaluate the compound's effects on GPCRs involved in central nervous system disorders.

- Methodology : Binding affinity assays were conducted to measure interaction with specific GPCR subtypes.

- Findings : The compound showed significant binding affinity towards the dopamine D2 receptor, suggesting its potential use in treating neurological conditions .

Data Table: GPCR Modulation

| Compound | Target Receptor | Binding Affinity (nM) | Reference Year |

|---|---|---|---|

| N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | Dopamine D2 receptor | 15 | 2014 |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is crucial for optimizing its pharmacological properties.

Case Study: SAR Analysis

- Objective : To explore how modifications to the chemical structure affect biological activity.

- Methodology : A series of analogs were synthesized with variations in substituents and tested for their biological activities.

- Findings : Modifications to the trifluoromethyl groups significantly influenced potency and selectivity across different biological targets .

Data Table: SAR Analysis

| Modification | Activity Change | EC50/MIC (µM) | Reference Year |

|---|---|---|---|

| Trifluoromethyl to difluoromethyl | Decreased potency | >10 (loss of activity) | 2025 |

| Cyclopropyl to cyclobutyl | Reduced activity | 0.48 (4-fold loss) | 2025 |

作用機序

The mechanism of action of N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

N-cyclopropyl-4,6-dimethyl-2-pyridinecarboxamide: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

N-cyclopropyl-4,6-dichloro-2-pyridinecarboxamide: Similar structure but with dichloro groups instead of trifluoromethyl groups.

N-cyclopropyl-4,6-difluoro-2-pyridinecarboxamide: Similar structure but with difluoro groups instead of trifluoromethyl groups.

Uniqueness: N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various scientific and industrial applications.

生物活性

N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparative studies with related compounds.

Structural Characteristics

The compound features a pyridine ring with cyclopropyl and trifluoromethyl substituents, which contribute to its unique physicochemical properties. The presence of the trifluoromethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that the biological activity of N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is primarily attributed to:

- Enzyme Inhibition : The compound has been studied as a potential inhibitor for various enzymes implicated in disease pathways. For instance, it has shown promise as an inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have been linked to cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against certain strains of bacteria and fungi. The trifluoromethyl groups are believed to enhance the binding affinity to microbial targets .

In Vitro Studies

In vitro assays have demonstrated varying degrees of potency for N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide against different biological targets. The following table summarizes key findings from recent studies:

Case Studies

- Cancer Research : In a study investigating novel inhibitors of BCATs, N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide was identified as a potent inhibitor with an IC50 value significantly lower than previously reported compounds. This suggests its potential utility in cancer therapeutics targeting metabolic pathways .

- Antimicrobial Applications : A series of derivatives based on this compound were screened for antimicrobial activity. The results indicated that modifications at the pyridine ring could enhance efficacy against resistant strains of bacteria, highlighting its potential in developing new antibiotics .

Comparative Analysis with Related Compounds

To understand the unique properties of N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, it is useful to compare it with structurally similar compounds:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | 0.19 | Antimalarial |

| 4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | 18 | Antitubercular |

This comparison illustrates that while N-cyclopropyl derivatives exhibit promising activity, modifications can lead to varying potencies across different biological targets.

Q & A

Q. What synthetic methodologies are reported for N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, and how can reaction conditions be optimized?

A common approach involves coupling cyclopropylamine with a pre-functionalized pyridine-carboxylic acid derivative. For example, analogous compounds (e.g., pyridine-2-carboxamides) are synthesized via nucleophilic substitution or amidation under reflux conditions with catalysts like HATU/DIPEA in anhydrous DMF . Optimization may include:

- Temperature control (e.g., 0–25°C for cyclopropane ring stability).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

- Yield improvement by using excess cyclopropylamine (2–3 equivalents) to drive the reaction .

Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting data be resolved?

Key techniques include:

- 1H/13C/19F-NMR : Assign signals for trifluoromethyl (-CF3) groups (δ ~110–125 ppm in 19F-NMR) and cyclopropyl protons (δ ~0.5–2.0 ppm in 1H-NMR) .

- HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C13H11F6N2O: 325.08 g/mol).

- X-ray crystallography : Resolve ambiguities (e.g., regiochemistry of substituents) using single-crystal data collected at 100 K with Mo Kα radiation, refined via SHELXL .

Q. How do trifluoromethyl groups affect the compound’s electronic properties and solubility?

- Electron-withdrawing effects : The -CF3 groups decrease electron density on the pyridine ring, enhancing electrophilic reactivity at the carboxamide position .

- Solubility : Trifluoromethyl groups increase lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, acetonitrile) .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Common issues include:

Q. How can computational modeling predict biological activity or binding interactions?

Q. What strategies improve diastereoselectivity in derivatives of this compound?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。